
2,2-Difluoro-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
2,2-Difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6F2O . It has a molecular weight of 168.14 g/mol . The IUPAC name for this compound is 2,2-difluoro-3H-inden-1-one . The compound is represented by the canonical SMILES notation C1C2=CC=CC=C2C(=O)C1(F)F .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure. The InChIKey, which is a hashed version of the full InChI, is XMKSUSDXUVEUJT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.14 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 213 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . The compound is represented by the canonical SMILES notation C1C2=CC=CC=C2C(=O)C1(F)F .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : A study by Zhang et al. (2014) reports an efficient synthesis of gem-difluorinated compounds, including 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, starting from indanone. This synthesis is highlighted by a gem-difluorination step achieved using bromine fluoride (Zhang, Dongfeng et al., 2014).
Liquid Crystal Core Structure : Yokokoji et al. (2009) designed the novel liquid crystal core structure 2-phenyl-5,6-difluoro-1H-indene. These compounds exhibit high nematic–isotropic transition temperature and high optical anisotropy (Yokokoji, Osamu et al., 2009).
Applications in Solar Cells and Organic Electronics
Polymer Solar Cells : Liu et al. (2020) explored the use of derivatives like 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile in polymer solar cells. These derivatives significantly influence the performance of asymmetric small molecule acceptors-based polymer solar cells (Liu, Sheng et al., 2020).
Organic Solar Cells with Enhanced Photovoltaic Properties : Ali et al. (2020) designed molecules like bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)dimalononitrile for organic solar cells. These demonstrate improved photovoltaic properties (Ali, Usman et al., 2020).
Other Notable Research
Synthesis of Inden-1-one Derivatives : Hu et al. (2022) reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, illustrating a key application in organic synthesis (Hu, Zhenzhu et al., 2022).
Catalyzed Hydration-Olefin Insertion Cascade : A study by Vinoth et al. (2016) presented a palladium-catalyzed method for synthesizing 2,3-dihydro-1H-inden-1-ones, a process crucial in organic chemistry (Vinoth, Perumal et al., 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
It is known to be an electron-deficient molecule . This property allows it to participate in reactions such as the Knoevenagel condensation reaction with aldehydes . This reaction extends product absorption to the near-infrared region through intramolecular charge transfer between strongly electron-donating molecules and strong electron acceptor molecules .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Its molecular weight is 16814 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It is used as a building block to prepare non-fullerene acceptors (nfas) for highly efficient organic photovoltaic devices .
Analyse Biochimique
Biochemical Properties
2,2-Difluoro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and effects on cellular function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have distinct biochemical activities. The compound can also affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, binding to plasma proteins can modulate the bioavailability and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2,2-difluoro-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSUSDXUVEUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280303 | |
| Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874279-86-4 | |
| Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874279-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




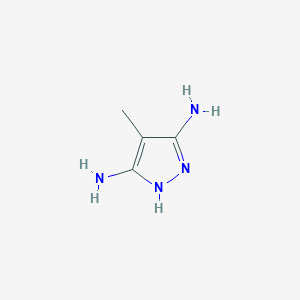
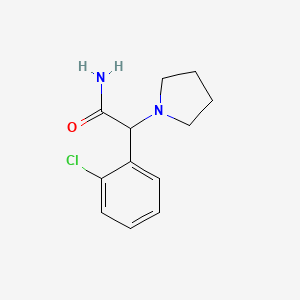
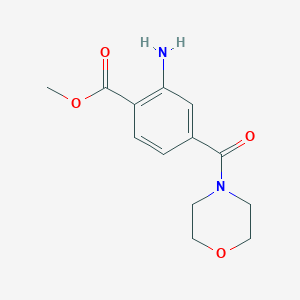
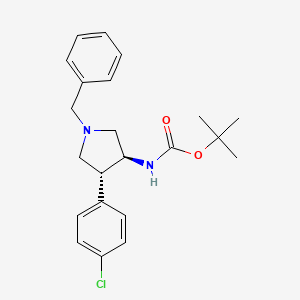

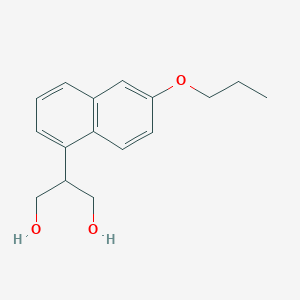
![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
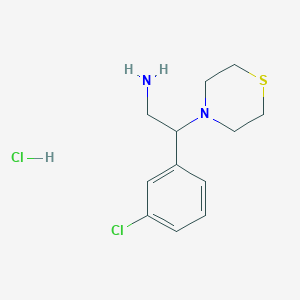
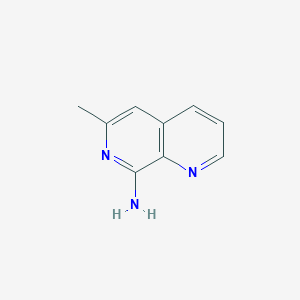

![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)
